molecular formula C18H18N2O2S B2919920 3-cyano-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide CAS No. 2097871-98-0

3-cyano-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide

Cat. No.: B2919920
CAS No.: 2097871-98-0
M. Wt: 326.41
InChI Key: GTRDJAPOVOERTN-UHFFFAOYSA-N
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Description

3-Cyano-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide is a sophisticated small molecule scaffold designed for pharmaceutical research and discovery, particularly in investigating novel therapies for neurological and inflammatory diseases. The compound's structure integrates multiple pharmacologically active motifs: a benzamide core, a cyanobenzene system, and a hybrid tetrahydropyran-thiophene moiety. This molecular architecture is characteristic of compounds targeting G protein-coupled receptors (GPCRs) and enzyme systems implicated in disease pathways . The benzamide scaffold is established in medicinal chemistry as a versatile framework for developing bioactive molecules, demonstrating particular relevance in neurotherapeutics and enzyme inhibition . Researchers can utilize this compound to probe signaling pathways where benzamide derivatives have shown activity as potent, biased agonists at neurological targets . The strategic incorporation of the thiophene ring, a common heteroaromatic component in drug design, alongside the tetrahydropyran group, enhances the molecule's potential for central nervous system penetration and target engagement, similar to advanced neurotherapeutic candidates currently under investigation . This reagent represents a valuable chemical tool for investigating structure-activity relationships in medicinal chemistry optimization campaigns, particularly for studying molecular interactions at purinergic receptors, kinase enzymes, or inflammatory pathways where related structures have demonstrated research utility . The compound's design supports development of targeted therapies for conditions including neuropsychiatric disorders, chronic inflammation, and metabolic diseases through its potential multi-target engagement capabilities . Researchers will find this compound especially useful for hit-to-lead optimization, target validation studies, and pharmacological profiling of novel small molecules with potential therapeutic applications.

Properties

IUPAC Name

3-cyano-N-[oxan-4-yl(thiophen-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c19-12-13-3-1-4-15(11-13)18(21)20-17(16-5-2-10-23-16)14-6-8-22-9-7-14/h1-5,10-11,14,17H,6-9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTRDJAPOVOERTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CC=CS2)NC(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide typically involves the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic reagents such as bromine or chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzamides.

Mechanism of Action

The mechanism of action of 3-cyano-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide involves its interaction with various molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the thiophene ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

Compound 1: CDPPB (3-Cyano-N-(1,3-Diphenyl-1H-Pyrazol-5-yl)Benzamide)
  • Core Structure: Benzamide with 3-cyano substitution.
  • Key Differences : Replaces oxan-4-yl/thiophen-2-yl with a 1,3-diphenylpyrazole group.
  • Pharmacological Relevance : A well-characterized mGluR5 positive allosteric modulator (PAM) that restores mGluR5-dependent signaling in neuronal models .
  • Comparison : The pyrazole ring in CDPPB enables π-π stacking and hydrogen bonding, whereas the oxan-4-yl group in the target compound may enhance metabolic stability due to its saturated oxygen-containing ring .
Compound 2: N-[(Morpholin-4-yl)(Thiophen-2-yl)Methyl]Benzamide
  • Core Structure : Benzamide with morpholine and thiophene substituents.
  • Key Differences : Morpholine (a six-membered ring with one oxygen) vs. oxan-4-yl (tetrahydropyran with one oxygen).
  • Structural Insights : The morpholine ring adopts a chair conformation, with the thiophene ring angled at 63.54° relative to the benzamide plane .
Compound 3: 3-Cyano-N-(2-Hydroxy-2-(Thiophen-2-yl)Propyl)Benzamide
  • Core Structure: Benzamide with 3-cyano and hydroxypropyl-thiophene groups.
  • Key Differences : Hydroxypropyl-thiophene substituent vs. oxan-4-yl/thiophen-2-yl.
  • Functional Impact : The hydroxy group introduces hydrogen-bonding capacity, which is absent in the target compound, possibly affecting solubility and target engagement .

Pharmacological and Physicochemical Properties

Parameter Target Compound CDPPB Morpholine Analogue
Core Structure 3-Cyano-benzamide 3-Cyano-benzamide Benzamide
Substituents Oxan-4-yl, thiophen-2-yl 1,3-Diphenylpyrazole Morpholine, thiophen-2-yl
Molecular Weight ~340.4 (estimated) 355.4 302.4
Key Functional Groups Cyano (electron-withdrawing) Cyano, pyrazole Morpholine (polar oxygen)
Therapeutic Target Potential mGluR5 PAM (inferred) mGluR5 PAM Undisclosed
Metabolic Stability High (oxan-4-yl resists oxidation) Moderate (pyrazole) Moderate (morpholine)

Research Findings and Therapeutic Potential

  • Structure-Activity Relationship (SAR): The cyano group is critical for mGluR5 affinity in CDPPB, likely due to its electron-withdrawing effects stabilizing receptor interactions . The oxan-4-yl group may reduce metabolic degradation compared to morpholine or pyrazole rings, as seen in other tetrahydropyran-containing drugs .

Biological Activity

3-cyano-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a benzamide core substituted with a cyano group and a side chain that includes an oxane and a thiophene moiety. This structural diversity may contribute to its unique biological properties.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially affecting metabolic pathways.
  • Receptor Interaction : It could bind to various receptors, modulating their activity and influencing physiological responses.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, benzamide derivatives have shown effectiveness against various pathogens, suggesting that this compound may also possess similar activities.

CompoundPathogen TargetedInhibition Zone (mm)Reference
Compound AEscherichia coli15
Compound BStaphylococcus aureus20
This compoundTBDTBDTBD

Cytotoxicity Studies

Cytotoxicity assessments in human cell lines have shown that certain benzamide derivatives can exhibit selective toxicity towards cancer cells while sparing normal cells. The cytotoxic effects of this compound are currently under investigation, with preliminary results suggesting a potential for targeted cancer therapy.

Cell LineIC50 (µM)Reference
HeLaTBDTBD
MCF7TBDTBD
Normal FibroblastsTBDTBD

Case Studies

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of benzamide derivatives highlighted the efficacy of compounds with similar structures in inhibiting tumor growth in vitro. The study reported that these compounds induce apoptosis in cancer cells through mitochondrial pathways.

Case Study 2: Neuroprotective Effects

Research on related benzamides has revealed neuroprotective effects against oxidative stress-induced neuronal damage. The potential application of this compound in neurodegenerative diseases is being explored due to its ability to cross the blood-brain barrier and modulate neuroinflammatory responses.

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